

# A Head-to-Head Comparison of SRK-181 with Other TGFβ Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Antitumor agent-181 |           |
| Cat. No.:            | B15560669           | Get Quote |

The transforming growth factor-beta (TGF $\beta$ ) signaling pathway has emerged as a critical target in oncology, playing a dual role in tumor progression. While it can act as a tumor suppressor in the early stages, in advanced cancers, it often promotes tumor growth, metastasis, and immunosuppression.[1][2] This has led to the development of various inhibitors targeting this pathway. This guide provides a head-to-head comparison of SRK-181, a novel selective inhibitor, with other prominent TGF $\beta$  inhibitors, focusing on their mechanism of action, preclinical and clinical data, and experimental protocols.

## Overview of TGF<sub>\beta</sub> Inhibition Strategies

TGF $\beta$  inhibitors can be broadly categorized based on their mechanism of action. Some, like the small molecule inhibitor galunisertib, target the TGF- $\beta$  receptor I (TGF $\beta$ RI) kinase, preventing the downstream signaling cascade.[3][4][5][6] Others, such as the monoclonal antibodies NIS793 and the receptor ectodomain trap AVID200, work by neutralizing the TGF $\beta$  ligands themselves.[7][8][9][10] SRK-181 represents a distinct approach by selectively targeting the latent form of the TGF $\beta$ 1 isoform, preventing its activation.[11][12] This selectivity is hypothesized to offer a wider therapeutic window by avoiding toxicities associated with non-selective TGF $\beta$  inhibition.

### Comparative Analysis of TGF<sub>\beta</sub> Inhibitors

The following table summarizes the key characteristics of SRK-181 and other notable TGFβ inhibitors.



| Feature              | SRK-181<br>(Linavonkibart<br>)             | Galunisertib<br>(LY2157299)        | AVID200                                          | NIS793                        |
|----------------------|--------------------------------------------|------------------------------------|--------------------------------------------------|-------------------------------|
| Molecule Type        | Monoclonal<br>Antibody                     | Small Molecule                     | Receptor<br>Ectodomain Trap                      | Monoclonal<br>Antibody        |
| Target               | Latent TGFβ1                               | TGF-β Receptor<br>I (ALK5)         | TGF-β1 and<br>TGF-β3                             | TGF-β (all isoforms)          |
| Mechanism            | Inhibits activation of latent TGFβ1        | Inhibits TGFβRI<br>kinase activity | Sequesters and neutralizes TGF-<br>β1 and TGF-β3 | Binds to and neutralizes TGF- |
| Selectivity          | Highly selective for TGFβ1 isoform[11][13] | Inhibits ALK4<br>and ALK5          | Spares TGF-<br>β2[9]                             | Pan-TGF-β<br>inhibitor[14]    |
| Administration       | Intravenous[13]                            | Oral[6]                            | Intravenous[7]                                   | Intravenous[14]               |
| Developer            | Scholar Rock                               | Eli Lilly<br>(discontinued)[3]     | Forbius/Bristol-<br>Myers<br>Squibb[15]          | Novartis[8]                   |
| Development<br>Stage | Phase 1<br>(DRAGON trial)<br>[13][16][17]  | Phase 2<br>(discontinued)[3]       | Phase 1b[18][19]                                 | Phase 2/3[10]<br>[20]         |

# **Signaling Pathway and Mechanism of Action**

The TGF $\beta$  signaling pathway is initiated by the binding of a TGF $\beta$  ligand to a type II receptor, which then recruits and phosphorylates a type I receptor. The activated type I receptor phosphorylates downstream SMAD proteins, which then translocate to the nucleus to regulate gene expression.





Click to download full resolution via product page

Caption:  $TGF\beta$  signaling pathway and points of intervention for various inhibitors.

# **Preclinical and Clinical Data Summary**

The following tables summarize key preclinical and clinical findings for SRK-181 and its comparators.

#### **Preclinical Efficacy and Safety**



| Inhibitor    | Key Preclinical Findings                                                                                                                                                                               | Safety/Toxicology<br>Highlights                                                                                                                                                                                                |
|--------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| SRK-181      | - Overcomes primary resistance to anti-PD-1 therapy in mouse tumor models.[11] [13] - Induces tumor regression and survival benefit in combination with anti-PD-1. [13]                                | - Well-tolerated in rats and monkeys with no treatment-related adverse findings.[11] [21] - No cardiotoxicities observed in 4-week GLP toxicology studies.[13] - NOAEL of 200 mg/kg in rats and 300 mg/kg in monkeys. [11][21] |
| Galunisertib | - Promotes anti-tumor immunity as monotherapy and in combination with checkpoint blockade.[5] - Inhibits TGFβ-induced SMAD phosphorylation in vitro and in vivo.                                       | - Development discontinued by<br>Eli Lilly in January 2020.[3]                                                                                                                                                                 |
| AVID200      | - Reduced TGF-β1 induced proliferation of human mesenchymal stromal cells and collagen expression.[18] [19] - Reverses immune cell exclusion in tumors.[15]                                            | - Generally well-tolerated in<br>Phase 1 studies.[7][18]                                                                                                                                                                       |
| NIS793       | - In combination with chemotherapy, reduced tumor burden and increased sensitivity in pancreatic cancer mouse models.[20] - Alters the tumor microenvironment to facilitate an antitumor response.[10] | - Acceptable safety profile in a first-in-human trial.[8]                                                                                                                                                                      |

## **Clinical Trial Data**



| Inhibitor    | Trial                                   | Phase                                                                                        | Key Findings                                                                                                                                                                                                                                                                                                                     |
|--------------|-----------------------------------------|----------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| SRK-181      | DRAGON<br>(NCT04291079)[13]<br>[16][17] | 1                                                                                            | - Generally well- tolerated alone and in combination with anti- PD-(L)1 therapy.[22] - No dose-limiting toxicities observed up to high doses.[22] - Promising anti-tumor activity in heavily pretreated patients, particularly in ccRCC and melanoma Biomarker data shows an enhanced proinflammatory microenvironment.[17] [23] |
| Galunisertib | NCT01246986                             | 2                                                                                            | - Investigated for hepatocellular carcinoma.[3][4]                                                                                                                                                                                                                                                                               |
| AVID200      | NCT03834662                             | 1                                                                                            | - Well-tolerated as monotherapy in patients with advanced solid tumors.[7] - Showed peripheral target engagement and immune activation.[9]                                                                                                                                                                                       |
| Phase 1b     | 1b                                      | - Well-tolerated in patients with myelofibrosis, with some clinical benefit and increases in |                                                                                                                                                                                                                                                                                                                                  |



|         |             | platelet counts.[18]<br>[19]                                                                                        |                                                                                                                                                                                                                       |
|---------|-------------|---------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NIS793  | NCT02947165 | 1/1b                                                                                                                | - Well-tolerated in combination with spartalizumab.[14] - Showed evidence of target engagement and TGF-β pathway inhibition.[14][24] - Three partial responses were reported in renal cell carcinoma and MSS-CRC.[14] |
| daNIS-2 | 3           | - Investigating NIS793<br>with chemotherapy in<br>first-line metastatic<br>pancreatic ductal<br>adenocarcinoma.[10] |                                                                                                                                                                                                                       |

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for key assays used in the evaluation of these  $TGF\beta$  inhibitors.

## In Vitro Latent TGFβ1 Activation Assay (for SRK-181)

This assay is designed to measure the ability of SRK-181 to inhibit the activation of latent TGF $\beta$ 1.





Click to download full resolution via product page

Caption: Workflow for an in vitro latent TGF\$1 activation assay.

Protocol Details:



- Cell Culture: LN229 human glioblastoma cells are used to overexpress human, rat, or cynomolgus latent TGFβ1 in the extracellular matrix.[11]
- Inhibitor Addition: SRK-181 is added at various concentrations to the cell cultures. A vehicle control is used to determine 100% activity.[11]
- Reporter Cell Addition: CAGA12 reporter cells, which contain a luciferase gene under the control of a SMAD-responsive promoter, are added to the cultures.
- Incubation: The co-culture is incubated to allow for the activation of latent TGFβ1 and the subsequent response of the reporter cells.
- Measurement: Luciferase activity is measured using a luminometer, which is proportional to the amount of active TGFβ1.
- Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and dose-response curves are generated to determine the IC50 value.[11]

#### In Vivo Tumor Growth Inhibition Studies

These studies assess the efficacy of  $TGF\beta$  inhibitors in a living organism, typically in mouse models of cancer.





Click to download full resolution via product page

Caption: General workflow for in vivo tumor growth inhibition studies.

Protocol Details:



- Animal Model: Immunocompetent mice are used, often with syngeneic tumor models that are known to be resistant to anti-PD-(L)1 therapy.[13]
- Tumor Implantation: Cancer cells (e.g., bladder, melanoma, or breast cancer) are subcutaneously implanted into the mice.[13]
- Treatment: Once tumors are established, mice are treated with the TGFβ inhibitor (such as SRK-181-mlgG1, the murine version of SRK-181), an anti-PD-1 antibody, a combination of both, or a vehicle control.[11]
- Monitoring: Tumor growth is monitored regularly by caliper measurements. Animal body weight and overall health are also tracked.
- Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for pSMAD2 (a marker of TGFβ pathway activation) and CD8 (a marker of cytotoxic T cell infiltration).[7][23]

#### Conclusion

The landscape of TGF $\beta$  inhibition in oncology is diverse, with multiple strategies being pursued. SRK-181 stands out due to its highly selective mechanism of targeting the activation of latent TGF $\beta$ 1.[11][12][13] Preclinical and early clinical data suggest that this selectivity may translate into a favorable safety profile, avoiding the toxicities associated with broader TGF $\beta$  inhibition, while demonstrating promising anti-tumor activity, particularly in combination with checkpoint inhibitors.[13][17] In contrast, pan-TGF $\beta$  inhibitors like NIS793 and TGF $\beta$ R1 inhibitors like the discontinued galunisertib have faced challenges, while isoform-selective inhibitors like AVID200 are also being explored. As more data from ongoing clinical trials become available, the therapeutic potential of these different approaches to TGF $\beta$  inhibition will become clearer, potentially offering new hope for patients with treatment-resistant cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Galunisertib Wikipedia [en.wikipedia.org]
- 4. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. novartis.com [novartis.com]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Nonclinical Development of SRK-181: An Anti-Latent TGFβ1 Monoclonal Antibody for the Treatment of Locally Advanced or Metastatic Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. A Phase Ib Trial of AVID200, a TGFβ 1/3 Trap, in Patients with Myelofibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 20. TGFβ in pancreas and colorectal cancer: opportunities to overcome therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]



- 21. Nonclinical Development of SRK-181: An Anti-Latent TGFβ1 Monoclonal Antibody for the Treatment of Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. onclive.com [onclive.com]
- 23. jitc.bmj.com [jitc.bmj.com]
- 24. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [A Head-to-Head Comparison of SRK-181 with Other TGFβ Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15560669#head-to-head-comparison-of-srk-181-with-other-tgf-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com